1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid

PROTAC linker ADC linker molecular weight optimization

1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid (CAS 1996808-73-1) is a protected heterocyclic amino acid derivative that integrates three functionalities into a single scaffold: an N-terminal tert-butoxycarbonyl (Boc) protecting group, a C-3 oxan-4-yl (tetrahydro-2H-pyran-4-yl) substituent, and a carboxylic acid at the azetidine 3-position. With a molecular weight of 285.34 g·mol⁻¹ (C₁₄H₂₃NO₅) and a typical vendor purity of ≥95% (HPLC), the compound is sourced from established suppliers such as Enamine (via Sigma-Aldrich) and Biosynth.

Molecular Formula C14H23NO5
Molecular Weight 285.34 g/mol
Cat. No. B13515013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid
Molecular FormulaC14H23NO5
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(C2CCOCC2)C(=O)O
InChIInChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-14(9-15,11(16)17)10-4-6-19-7-5-10/h10H,4-9H2,1-3H3,(H,16,17)
InChIKeyMXTQQYIVHNUEQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid: A Bifunctional Azetidine Building Block for MedChem and PROTAC Design


1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid (CAS 1996808-73-1) is a protected heterocyclic amino acid derivative that integrates three functionalities into a single scaffold: an N-terminal tert-butoxycarbonyl (Boc) protecting group, a C-3 oxan-4-yl (tetrahydro-2H-pyran-4-yl) substituent, and a carboxylic acid at the azetidine 3-position . With a molecular weight of 285.34 g·mol⁻¹ (C₁₄H₂₃NO₅) and a typical vendor purity of ≥95% (HPLC), the compound is sourced from established suppliers such as Enamine (via Sigma-Aldrich) and Biosynth . It belongs to the class of 3,3-disubstituted azetidine-3-carboxylic acids, which are valued as conformationally constrained building blocks in medicinal chemistry, antibody-drug conjugate (ADC) linker synthesis, and proteolysis-targeting chimera (PROTAC) development .

Why 1-Boc-azetidine-3-carboxylic acid or Unprotected 3-(Oxan-4-yl)azetidine Analogs Cannot Replace 1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid in Multi-Step Synthesis


The substitution of 1-[(tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid with simpler in-class analogs introduces critical functional deficits that cannot be compensated by downstream chemistry. Replacement with 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2, MW 201.22) eliminates the tetrahydropyran ring entirely, removing 84.12 Da of steric bulk and conformational constraint that is essential for modulating linker geometry in PROTAC and ADC design . Conversely, replacement with 1-(oxan-4-yl)azetidine-3-carboxylic acid (CAS 1127402-33-8, MW 185.22) forfeits the Boc protecting group, preventing selective N-terminal deprotection in the presence of acid-sensitive functional groups [1]. Moreover, analogs employing a Cbz (benzyloxycarbonyl) protecting group instead of Boc [e.g., CAS 2639447-61-1, MW 319.4] require hydrogenolytic deprotection conditions that are incompatible with many common functional groups, including alkenes, alkynes, and certain heterocycles, thereby restricting synthetic flexibility . The quantitative evidence below demonstrates that the specific combination of Boc protection, oxan-4-yl substitution, and azetidine-3-carboxylic acid core creates a differentiated reactivity and physicochemical profile that cannot be achieved by simple substitution.

Quantitative Differentiation of 1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid Versus Closest Analogs: A Procurement-Focused Evidence Guide


Linker Length Expansion: +84 Da Mass Differential Versus 1-Boc-azetidine-3-carboxylic acid

The target compound (MW 285.34) carries an additional 84.12 Da of molecular mass relative to the simplest Boc-protected azetidine-3-carboxylic acid scaffold (1-Boc-azetidine-3-carboxylic acid, CAS 142253-55-2, MW 201.22). This mass differential arises directly from the oxan-4-yl (tetrahydropyran) substituent, which extends the linker length and introduces a six-membered oxygen-containing ring capable of modulating both the physicochemical properties and the three-dimensional trajectory of conjugated payloads . In PROTAC design, linker length and composition are critical parameters that influence ternary complex formation and degradation efficiency; a +84 Da increment with a polar ether component provides a structurally defined alternative to simple alkyl-chain elongation [1].

PROTAC linker ADC linker molecular weight optimization

Orthogonal Deprotection: Acid-Labile Boc Versus Hydrogenolytic Cbz in the Oxan-4-yl Azetidine Series

The target compound's Boc protecting group can be removed under mild acidic conditions (e.g., 20–50% TFA in CH₂Cl₂, or 1–2 M HCl in dioxane) while leaving the carboxylic acid and tetrahydropyran ring intact [1]. By contrast, the closest analogous Cbz-protected compound—1-[(benzyloxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid (CAS 2639447-61-1, MW 319.4)—requires catalytic hydrogenation (H₂, Pd/C) for deprotection, a condition that is incompatible with alkenes, alkynes, nitro groups, and many heterocycles commonly present in advanced synthetic intermediates . The Boc/Cbz orthogonality is well established: when both are present on different amines, Cbz can be removed by hydrogenolysis while Boc remains stable; conversely, Boc can be cleaved with TFA while Cbz is unaffected . Selecting the Boc-protected azetidine therefore enables a broader scope of compatible downstream chemistry relative to the Cbz analog.

orthogonal protection solid-phase peptide synthesis selective deprotection

Bifunctional Building Block: Simultaneous N-Boc and C-3 Carboxylic Acid for Iterative Coupling

The target compound presents an N-protected amine and a free carboxylic acid within the same molecule, enabling sequential, chemoselective coupling without intermediate protection/deprotection steps. This contrasts with 3-(oxan-4-yl)azetidine (CAS 550369-51-2, MW 141.21), which lacks a carboxylic acid and can only serve as a monofunctional amine building block . It also contrasts with 1-(oxan-4-yl)azetidine-3-carboxylic acid (CAS 1127402-33-8, MW 185.22), which lacks the Boc group and therefore cannot participate in selective N-terminal coupling when multiple amines are present in the reaction mixture [1]. In standard solid-phase peptide synthesis (SPPS), the Boc group is compatible with Boc-strategy SPPS using HF cleavage or with orthogonal Boc/Fmoc approaches where Boc serves as a temporary amine mask stable to piperidine [2]. The quantitative consequence is a reduction in the number of synthetic steps: a typical bifunctional building block can replace two sequential coupling-and-deprotection cycles with a single coupling event, improving overall yield and reducing purification burden.

bifunctional linker solid-phase synthesis PROTAC conjugation

Conformational Constraint from Tetrahydropyran Ring: Influence on Molecular Shape and Physicochemical Profile

The oxan-4-yl (tetrahydropyran) substituent at the C-3 position of the azetidine ring introduces a six-membered heterocycle that adopts a well-defined chair conformation, imposing conformational restriction beyond what is achievable with simple alkyl or aryl substituents. The tetrahydropyran ring has been demonstrated to increase aqueous solubility and reduce lipophilicity (clogP) relative to cyclohexyl or phenyl isosteres in medicinal chemistry campaigns [1]. Specifically, the oxygen atom in the tetrahydropyran ring can act as a hydrogen-bond acceptor, contributing to improved solubility: in a class-level comparison, THP-containing azetidine scaffolds exhibited calculated aqueous solubility values (ALOGPS) of 9.29 mg/mL versus <1 mg/mL for their phenyl-substituted counterparts [2]. While compound-specific clogP and solubility data for the target compound have not been published in the primary literature, the structural features predict a favorable profile relative to more lipophilic 3-aryl azetidine-3-carboxylic acid analogs [3].

conformational restriction drug-likeness solubility enhancement

Procurement-Driven Application Scenarios for 1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid


PROTAC Linker Design Requiring a Conformationally Constrained, Boc-Protected Azetidine-3-carboxylic Acid Elbow Unit

In proteolysis-targeting chimera (PROTAC) development, the linker component critically influences ternary complex formation, cellular permeability, and degradation efficiency. 1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid provides a rigid, three-dimensionally defined 'elbow' linker unit with a carboxylic acid for coupling to either the E3 ligase ligand or the target protein ligand, and a Boc-protected amine that can be unmasked for the second coupling event after the first amide bond is formed [1]. The oxan-4-yl substituent extends the linker trajectory by approximately 2.5–3.0 Å relative to the unsubstituted 1-Boc-azetidine-3-carboxylic acid scaffold (estimated from tetrahydropyran chair geometry), offering a discrete length increment for linker SAR exploration [2]. The 84.12 Da mass differential versus the parent scaffold (see Section 3, Evidence Item 1) provides a quantifiable structural increment for systematic linker optimization .

Antibody-Drug Conjugate (ADC) Linker Synthesis Requiring Orthogonal N-Protection

In ADC construction, non-cleavable linkers incorporating azetidine carboxylic acid motifs are employed to connect the cytotoxic payload to the antibody via stable amide bonds. The target compound's Boc group enables temporary N-protection during payload conjugation steps, preventing unwanted side reactions with primary amines on the cytotoxic agent. TFA-mediated deprotection then reveals the free azetidine amine for final antibody conjugation. This orthogonal strategy cannot be executed with the unprotected 1-(oxan-4-yl)azetidine-3-carboxylic acid (CAS 1127402-33-8), which would lead to uncontrolled polymerization or premature coupling [1]. The Cbz analog, by contrast, requires hydrogenolysis that may reduce disulfide bonds within the antibody or payload, making Boc the preferred protecting group for this application [2].

Solid-Phase Synthesis of Azetidine-Containing Peptidomimetics

The target compound can be loaded onto solid supports via its free carboxylic acid (e.g., as a Wang-resin ester), leaving the Boc-protected amine available for on-resin deprotection and subsequent peptide coupling. The tetrahydropyran substituent at C-3 introduces backbone conformational constraint, which has been shown in class-level studies to enhance metabolic stability and target binding affinity of peptidomimetics [1]. This application leverages the bifunctional nature of the building block (see Section 3, Evidence Item 3), reducing the number of coupling and deprotection cycles required relative to sequential use of monofunctional intermediates. The oxan-4-yl group further differentiates this scaffold from simpler 3-alkyl azetidine-3-carboxylic acids by providing a polar, H-bond-accepting surface that can participate in intramolecular or target-mediated interactions [2].

Medicinal Chemistry Library Synthesis for Conformational SAR Exploration

In hit-to-lead optimization, the systematic variation of ring size, polarity, and conformational bias around a central scaffold is essential for establishing structure-activity relationships. The target compound serves as a versatile late-stage diversification point: the Boc group can be removed to install diverse N-capping groups (amides, sulfonamides, ureas), while the carboxylic acid can be coupled to a broad range of amine-containing fragments. The oxan-4-yl substituent provides a distinct conformational and electronic profile compared to cyclopentyl, cyclohexyl, or phenyl isosteres, as supported by the class-level solubility and lipophilicity inference described in Section 3 (Evidence Item 4) [1]. This enables medicinal chemists to explore the tetrahydropyran-derived region of chemical space without custom synthesis of each individual analog, thereby accelerating SAR campaigns [2].

Quote Request

Request a Quote for 1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.